3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea
Description
This urea derivative features a trifluoromethylphenyl group linked to a hydroxy- and methoxy-substituted methylbutyl chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxy and methoxy moieties may influence hydrogen bonding and solubility.
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(21,7-8-22-2)9-18-12(20)19-11-5-3-10(4-6-11)14(15,16)17/h3-6,21H,7-9H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSOVCFZUCHASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-(trifluoromethyl)aniline with an isocyanate derivative to form the urea linkage. The hydroxy-methoxy-methylbutyl side chain can be introduced through subsequent alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The urea linkage can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the hydroxy-methoxy-methylbutyl side chain may influence its solubility and bioavailability. The compound can modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent-Driven Structural Variations
- Trifluoromethylphenyl Group: Present in compounds like 1f, 11d, and 11e (), this group enhances hydrophobic interactions and resistance to oxidative metabolism.
- Hydroxy and Methoxy Groups: Compounds 2a and 2b () incorporate hydroxy and benzyloxy groups, which improve aqueous solubility through hydrogen bonding.
- Piperazinyl-Thiazolyl Systems : Many compounds in –2 (e.g., 1f , 11d ) include piperazinyl-thiazolyl motifs, which enhance conformational flexibility and π-π stacking. The target compound lacks this system, possibly reducing kinase selectivity compared to these derivatives .
Physicochemical Properties
Key data from –2 are summarized below:
- Yield : Syntheses of trifluoromethylphenyl ureas (e.g., 11d , 11e ) show yields >85%, suggesting feasible scalability for the target compound if optimized .
Biological Activity
3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea, also known by its CAS number 1376353-60-4, is a synthetic organic compound categorized as a urea derivative. Its molecular formula is , with a molecular weight of approximately 320.312 g/mol. This compound has garnered attention in pharmaceutical and biochemical research for its potential biological activities, particularly in cancer research and other therapeutic applications .
Chemical Structure
The structure of this compound features:
- A central urea moiety .
- A trifluoromethyl-substituted phenyl group .
- An alkyl chain with a hydroxy group.
These structural components contribute to its biological activity and solubility characteristics, making it an interesting candidate for further investigation .
Research indicates that the biological activity of this compound may involve several mechanisms, including:
- Inhibition of specific enzymes related to cancer cell proliferation.
- Modulation of signaling pathways associated with apoptosis and cell survival.
While detailed studies on specific targets remain limited, preliminary findings suggest that this compound could interact with various biological pathways relevant to cancer treatment .
Anticancer Activity
A study investigated the anticancer properties of various urea derivatives, including this compound. The results indicated:
- Cytotoxicity against cancer cell lines , particularly in breast and prostate cancer models.
- Enhanced efficacy when combined with standard chemotherapeutic agents, suggesting a potential role as an adjuvant therapy .
Antimicrobial Properties
Another aspect of the research focused on the antimicrobial activity of this compound. It was found to exhibit:
- Inhibition against various bacterial strains , with minimum inhibitory concentration (MIC) values indicating significant potency.
- Potential applications in treating infections resistant to conventional antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for synthesizing urea derivatives with trifluoromethylphenyl groups?
The synthesis typically involves coupling aryl isocyanates with substituted amines. For example, in analogous compounds, 1-[4-(trifluoromethyl)phenyl]urea derivatives are synthesized using carbodiimide-based coupling agents (e.g., EDCI) and catalysts like DMAP in solvents such as DMF or CH₂Cl₂. Reaction optimization includes temperature control (e.g., 100°C for 6 hours) and stoichiometric ratios (e.g., 1:2 amine-to-isocyanate) to improve yields (41–66%) . Characterization relies on IR (urea C=O stretches ~1650 cm⁻¹), ¹H NMR (distinct shifts for aryl and alkyl protons), and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H NMR : Identifies substituent environments (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm, hydroxy/methoxy protons at δ 3.0–4.5 ppm).
- IR Spectroscopy : Confirms urea carbonyl (1640–1680 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass via HRMS) and fragmentation patterns. Melting points (e.g., 151–204°C for similar ureas) provide additional purity validation .
Q. How is solubility assessed for hydrophobic urea derivatives in biological assays?
Solubility is evaluated in DMSO (common stock solvent) followed by dilution in aqueous buffers (e.g., PBS). Dynamic light scattering (DLS) or nephelometry can detect precipitation. For in vitro studies, concentrations ≤0.1% DMSO are typical to avoid cytotoxicity .
Advanced Research Questions
Q. How can reaction yields for trifluoromethylphenyl ureas be optimized?
- Catalyst Screening : Cu₂O (10% loading) enhances coupling efficiency in aryl ether formations .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve reagent solubility.
- Temperature/Time : Prolonged heating (6–24 hours at 80–100°C) ensures complete reaction .
- Purification : Combiflash chromatography (e.g., silica gel, hexane/EtOAc gradients) isolates pure products .
Q. What experimental design principles apply to evaluating anticancer activity in vitro?
- Cell Lines : Use established models (e.g., MCF-7 breast cancer) per NCI protocols .
- Dose-Response Curves : Test concentrations (0.1–100 µM) over 48–72 hours.
- Controls : Include reference drugs (e.g., doxorubicin) and vehicle (DMSO).
- Assays : MTT or SRB for viability; annexin V/PI for apoptosis .
Q. How are structure-activity relationships (SAR) studied for urea-based therapeutics?
- Substituent Variation : Modify the hydroxy/methoxy alkyl chain or aryl group (e.g., 4-fluorophenyl vs. 4-trifluoromethylphenyl) .
- Bioisosteric Replacement : Replace urea with thiourea or amide groups to assess potency changes .
- Enzymatic Assays : Test inhibition of kinases (e.g., FLT3/BTK) or receptors (e.g., thyroid hormone receptor) linked to disease pathways .
Q. How should researchers address contradictory data in biological potency reports?
- Assay Standardization : Validate cell line authenticity (STR profiling) and protocol consistency (e.g., serum concentration, incubation time).
- Compound Purity : Confirm >95% purity via HPLC and characterize degradation products.
- Mechanistic Studies : Use orthogonal methods (e.g., Western blot for target inhibition) to corroborate phenotypic results .
Q. What strategies improve metabolic stability of urea derivatives in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
